N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide
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Description
“N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide” is a complex organic compound. It belongs to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of such compounds often involves a series of reactions. For instance, 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the structure of a similar compound was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For example, a reaction involving a similar compound gave N-azolylsulfonation products, which were isolated in 70–88% yield as pure compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the FTIR–ATR, 1H NMR, and 13C {1H} NMR spectra of a similar compound were reported .Future Directions
Properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-6-11(16)15(5)8-9-7-10(14-13-9)12(2,3)4/h6-7H,1,8H2,2-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOHOSGFGVTYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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